molecular formula C8H15NO4 B14445229 N-(Carboxymethyl)-L-leucine CAS No. 77328-15-5

N-(Carboxymethyl)-L-leucine

Cat. No.: B14445229
CAS No.: 77328-15-5
M. Wt: 189.21 g/mol
InChI Key: GMJKDYXVGSEHNB-LURJTMIESA-N
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Description

N-(Carboxymethyl)-L-leucine is a derivative of the amino acid leucine, where a carboxymethyl group is attached to the nitrogen atom of the leucine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxymethyl)-L-leucine typically involves the reaction of L-leucine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Carboxymethyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The carboxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Carboxymethyl)-L-leucine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: It has potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: this compound is used in the production of biodegradable polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-L-leucine involves its interaction with specific molecular targets and pathways. The carboxymethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    N-(Carboxymethyl)-L-alanine: Similar structure but with alanine instead of leucine.

    N-(Carboxymethyl)-L-valine: Similar structure but with valine instead of leucine.

    N-(Carboxymethyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.

Uniqueness: N-(Carboxymethyl)-L-leucine is unique due to the presence of the leucine side chain, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

CAS No.

77328-15-5

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-(carboxymethylamino)-4-methylpentanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)3-6(8(12)13)9-4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

GMJKDYXVGSEHNB-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NCC(=O)O

Origin of Product

United States

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